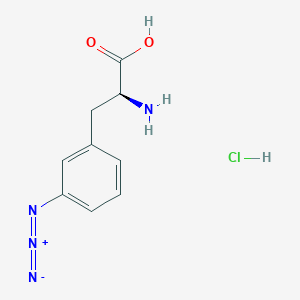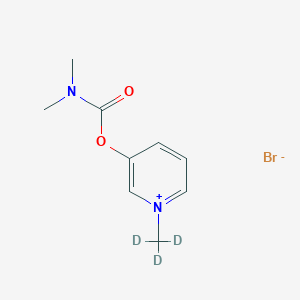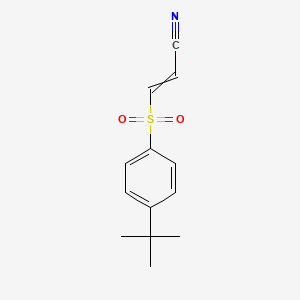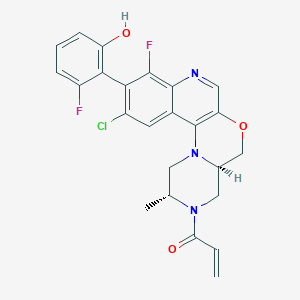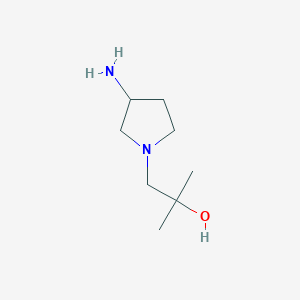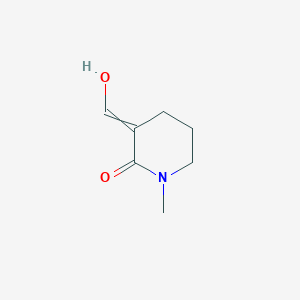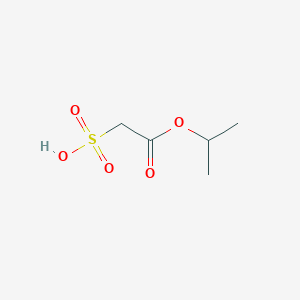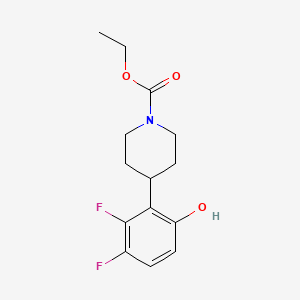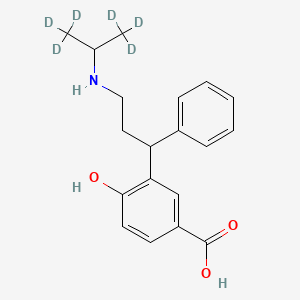
4,8,12-Trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol típicamente involucra múltiples pasos, comenzando desde compuestos orgánicos más simplesLas condiciones de reacción a menudo requieren el uso de bases fuertes y catalizadores para facilitar los procesos de ciclación y alquilación .
Métodos de Producción Industrial
En un entorno industrial, la producción de 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol puede involucrar procesos a gran escala por lotes o de flujo continuo. Estos métodos están diseñados para optimizar el rendimiento y la pureza, al tiempo que minimizan el uso de reactivos peligrosos y la generación de residuos. El uso de sistemas catalíticos avanzados y técnicas de optimización de procesos es común en la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o alcanos correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se usan con frecuencia.
Sustitución: Los nucleófilos como los haluros, aminas y tioles se usan en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o alcanos .
Aplicaciones Científicas De Investigación
El 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, como en el tratamiento de infecciones y enfermedades inflamatorias.
Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos especiales
Mecanismo De Acción
El mecanismo de acción del 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares microbianas, lo que lleva a la lisis y la muerte celular. Los efectos antiinflamatorios pueden involucrar la inhibición de citoquinas y enzimas proinflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares
(3E,7E)-4,8,12-Trimetil-1,3,7,11-tridecatetraeno: Este compuesto comparte una estructura de esqueleto similar pero difiere en la posición y el número de dobles enlaces.
(3E,7E,11E)-1-Isopropil-4,8,12-trimetilciclotetradeca-3,7,11-trienol: Este compuesto tiene una estructura similar pero con diferente estereoquímica.
Unicidad
El 4,8,12-Trimetil-1-propan-2-ilciclotetradeca-3,7,11-trien-1-ol es único debido a su disposición específica de grupos metilo e isopropilo, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C20H34O |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
4,8,12-trimethyl-1-propan-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H34O/c1-16(2)20(21)14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,16,21H,6-7,9-10,13-15H2,1-5H3 |
Clave InChI |
ZVWXZFYWLABNOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(=CCC(CCC(=CCC1)C)(C(C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


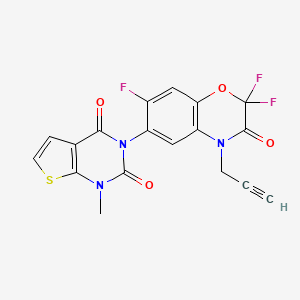

![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
